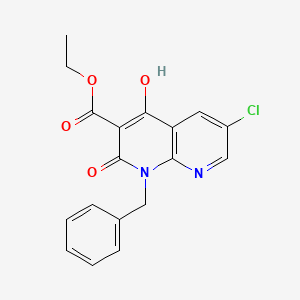

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Description

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a structurally complex 1,8-naphthyridine derivative characterized by a benzyl substituent at position 1, a chlorine atom at position 6, and an ethyl ester moiety at position 2. It is typically synthesized via substitution and hydrolysis reactions, as demonstrated in related 1,8-naphthyridine derivatives .

Properties

IUPAC Name |

ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-2-25-18(24)14-15(22)13-8-12(19)9-20-16(13)21(17(14)23)10-11-6-4-3-5-7-11/h3-9,22H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLOKZZQNYIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715873 | |

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179063-99-1 | |

| Record name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursor Intermediates

The 1,8-naphthyridine scaffold is constructed via cyclization of appropriately substituted pyridine or aminonicotinic acid derivatives. A critical intermediate, 2-benzylaminonicotinic acid, is synthesized by heating 2-chloronicotinic acid with benzylamine at 130°C for two hours. This reaction proceeds via nucleophilic aromatic substitution, where the amine displaces the chlorine atom, followed by acidification to isolate the product.

Subsequent cyclization to form the naphthyridine ring employs base-mediated intramolecular condensation. For example, treatment of ethyl 3-cyano-1-benzyl-6-chloro-4-hydroxy-1,2-dihydropyridine-2-carboxylate with sodium ethoxide in ethanol induces ring closure, yielding the target structure. The choice of base and solvent significantly impacts reaction efficiency, with polar aprotic solvents like N,N-dimethylformamide (DMF) favoring higher yields.

Alkylation Strategies for N1 Substitution

Stepwise Synthesis of the Target Compound

Preparation of Key Intermediate: Ethyl 6-Chloro-4-Hydroxy-2-Oxo-1,2-Dihydro-1,8-Naphthyridine-3-Carboxylate

The unsubstituted 1,8-naphthyridine core is synthesized via the following sequence:

-

Condensation : 2-Chloronicotinic acid is condensed with ethyl glycinate under reflux in ethanol, forming an ethyl ester intermediate.

-

Cyclization : The intermediate undergoes base-mediated cyclization (e.g., sodium ethoxide in DMF) at 80–100°C to yield the 1,8-naphthyridine skeleton.

-

Chlorination : Electrophilic chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in dichloromethane.

Benzyl Group Introduction

The N1 position is functionalized via nucleophilic substitution or transition metal-catalyzed coupling. A optimized protocol involves:

-

Deprotonation : Treating the naphthyridine intermediate with sodium hydride in tetrahydrofuran (THF) at 0°C.

-

Alkylation : Adding benzyl bromide dropwise and stirring at room temperature for 12 hours.

-

Workup : Quenching with aqueous ammonium chloride and extracting with ethyl acetate. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Reaction Optimization and Kinetic Analysis

Solvent and Temperature Effects

Cyclization reactions exhibit pronounced solvent dependence. Comparative studies indicate that DMF affords 20–30% higher yields than ethanol or THF due to enhanced solubility of intermediates. Elevated temperatures (100–120°C) accelerate ring closure but risk decomposition, necessitating careful monitoring.

Catalytic vs. Stoichiometric Bases

The use of catalytic sodium ethoxide (10 mol%) in cyclization reduces side product formation compared to stoichiometric bases. However, stoichiometric sodium hydride is preferred for alkylation steps to ensure complete deprotonation of the naphthyridine nitrogen.

Table 1: Optimization of Cyclization Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Sodium ethoxide | Ethanol | 80 | 62 |

| Sodium hydride | DMF | 100 | 78 |

| Potassium tert-butoxide | THF | 60 | 55 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may yield an amino derivative.

Scientific Research Applications

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

- Cyclopropyl (e.g., ): Mimics fluoroquinolone antibiotics, offering steric hindrance to resist enzymatic degradation. Fluorophenyl (e.g., ): Fluorine atoms improve bioavailability and binding affinity to target enzymes.

Position 6 Halogens :

Position 3 Functional Groups :

Physicochemical Properties

Biological Activity

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 179063-99-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antiviral, and potential anticancer effects, alongside relevant synthesis methods and case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₂O₄ |

| Molecular Weight | 348.77 g/mol |

| Melting Point | 152–154 °C |

| CAS Number | 179063-99-1 |

| Hazard Classification | Irritant |

Antibacterial Activity

Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives have been noted for their antibacterial properties. The structural similarity to known quinolone antibiotics suggests a potential mechanism of action that inhibits bacterial DNA gyrase and topoisomerase IV. Studies have shown that modifications in the naphthyridine structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

Research indicates that derivatives of naphthyridines exhibit antiviral properties, particularly against HIV and other viruses. The compound's ability to inhibit viral replication has been attributed to its interaction with viral enzymes such as integrase. A study highlighted the synthesis of naphthyridine derivatives that demonstrated effective inhibition of HIV integrase at micromolar concentrations .

Anticancer Potential

The anticancer properties of ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives are under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure-function relationship indicates that specific substitutions on the naphthyridine ring can enhance cytotoxicity against different cancer cell lines .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of various naphthyridine derivatives, ethyl 1-benzyl-6-chloro-4-hydroxy demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at lower concentrations compared to standard antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Antiviral Mechanism

A research article focused on the antiviral mechanisms of naphthyridine derivatives concluded that ethyl 1-benzyl-6-chloro compound effectively inhibited HIV replication in vitro. The study utilized a series of assays to determine the IC50 values, which were notably lower than those of existing antiviral therapies, suggesting a promising avenue for further development in antiviral drugs .

Synthesis Methods

The synthesis of ethyl 1-benzyl-6-chloro-4-hydroxy involves several steps:

- Formation of Naphthyridine Core : The initial step typically involves cyclization reactions using appropriate starting materials such as substituted anilines and carbonyl compounds.

- Chlorination : Chlorine is introduced at the C6 position using chlorinating agents under controlled conditions.

- Esterification : The final product is obtained through esterification reactions involving ethyl carboxylic acids.

These methods have been optimized for yield and purity using microwave-assisted techniques to reduce reaction times significantly .

Q & A

Basic: What synthetic routes are commonly employed to synthesize Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?

Answer:

The compound is typically synthesized via cyclization of enaminoketo ester intermediates. For example, ethyl 2,6-dichloro-5-fluoronicotinylacetate can react with ethyl orthoformate in acetic anhydride, followed by condensation with aromatic amines (e.g., 2,4-difluoroaniline) in methylene chloride. Subsequent cyclization under basic conditions (e.g., NaH in THF) forms the 1,8-naphthyridine core . Halogenation and benzylation steps are critical for introducing substituents like chlorine and benzyl groups at specific positions. Reaction monitoring via TLC and purification via recrystallization or column chromatography are recommended .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

Key techniques include:

- IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters and ketones) .

- ¹H/¹³C NMR for structural elucidation, particularly to verify benzyl and ethyl group integration .

- X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) to resolve the 3D structure. SHELX software is widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Refer to hazard codes such as H200 (unstable explosive) and P301 + P310 (immediate medical attention if ingested). Use personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods. Store in a dry, airtight container (P402 + P404) to prevent moisture-induced degradation .

Advanced: How can researchers resolve contradictions in cyclization reaction yields during synthesis?

Answer:

Discrepancies in yields may arise from competing O- vs. N-alkylation pathways. For example, O-alkylation of 1,8-naphthyridinones is less favored compared to N-alkylation, but using aprotic solvents (e.g., DMF) and optimized bases (e.g., K₂CO₃) can improve selectivity. Kinetic vs. thermodynamic control should be assessed via time-course studies . Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., temperature, catalyst loading) to maximize yield .

Advanced: What computational strategies predict the binding interactions of this compound with biological targets?

Answer:

- Molecular docking (e.g., AutoDock Vina) to model interactions with enzyme active sites, focusing on van der Waals forces and hydrogen bonding .

- ADMET prediction using tools like SwissADME to assess solubility, permeability, and toxicity. For instance, logP values >3 may indicate poor aqueous solubility, necessitating structural modification .

- Binding isotope effect (BIE) analysis to evaluate the contribution of electrostatic vs. hydrophobic interactions in inhibitor binding .

Advanced: How can O-alkylation reactions be optimized for derivatives of this compound?

Answer:

O-alkylation efficiency depends on substrate activation. For example, pre-treatment of the hydroxyl group with a strong base (e.g., NaH) enhances nucleophilicity. Benzyl chloride derivatives in polar aprotic solvents (e.g., acetonitrile) at 60–80°C yield >90% O-benzylated products. Reaction progress can be tracked via HPLC-MS to minimize byproduct formation .

Advanced: What strategies address low yields in halogenation steps during synthesis?

Answer:

Halogenation via diazotization (e.g., HNO₂/HCl for chlorination) often suffers from competing side reactions. Using CuCl as a catalyst at 65°C improves regioselectivity for chloro-substitution at the 6-position . Alternative methods, such as Appel reaction conditions (CCl₄, PPh₃), may also be explored for milder halogenation .

Advanced: How do researchers validate the crystallographic purity of this compound?

Answer:

High-resolution X-ray diffraction data (≤1 Å) should be collected using a Bruker D8 Venture system. Refinement in SHELXL with a low R-factor (<5%) ensures structural accuracy. Twinning or disorder can be addressed using the TWINABS module in SHELX . WinGX software provides a graphical interface for validating hydrogen bonding and packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.